
2-Chloro-4-(thiazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(thiazol-5-yl)aniline is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(thiazol-5-yl)aniline typically involves the reaction of 2-chloroaniline with thiazole derivatives under specific conditions. One common method involves the use of a coupling reaction between 2-chloroaniline and 2-bromo-1-(thiazol-5-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(thiazol-5-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of various substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
2-Chloro-4-(thiazol-5-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Materials Science: It is employed in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(thiazol-5-yl)aniline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cancer cell proliferation by targeting specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(thiazol-2-yl)aniline
- 2-Chloro-4-(thiazol-4-yl)aniline
- 2-Chloro-4-(thiazol-3-yl)aniline
Uniqueness
2-Chloro-4-(thiazol-5-yl)aniline is unique due to the position of the thiazole ring, which can influence its reactivity and biological activity. The specific arrangement of atoms in the thiazole ring can lead to different interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H7ClN2S |
|---|---|
Molecular Weight |
210.68 g/mol |
IUPAC Name |
2-chloro-4-(1,3-thiazol-5-yl)aniline |
InChI |
InChI=1S/C9H7ClN2S/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2 |
InChI Key |
YPJQAYAXHPRJBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CS2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



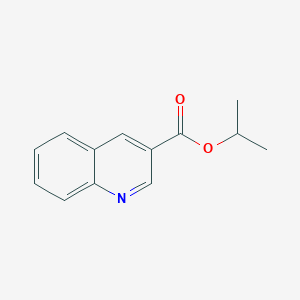
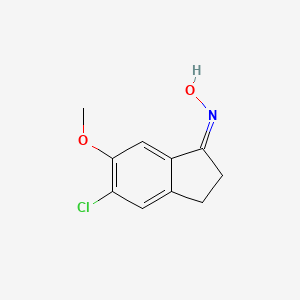


![2-bromo-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11891214.png)
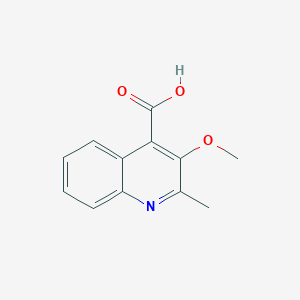
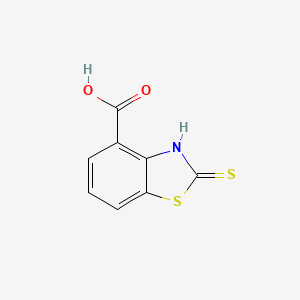


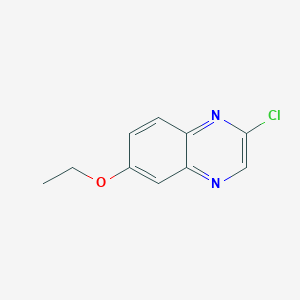

![5'H-Spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]-2',4'-diol](/img/structure/B11891252.png)

